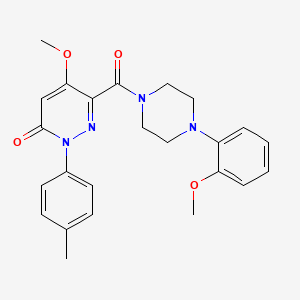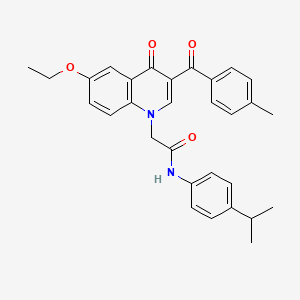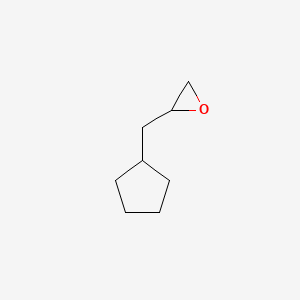
5-methoxy-6-(4-(2-methoxyphenyl)piperazine-1-carbonyl)-2-(p-tolyl)pyridazin-3(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-methoxy-6-(4-(2-methoxyphenyl)piperazine-1-carbonyl)-2-(p-tolyl)pyridazin-3(2H)-one is a useful research compound. Its molecular formula is C24H26N4O4 and its molecular weight is 434.496. The purity is usually 95%.
BenchChem offers high-quality 5-methoxy-6-(4-(2-methoxyphenyl)piperazine-1-carbonyl)-2-(p-tolyl)pyridazin-3(2H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-methoxy-6-(4-(2-methoxyphenyl)piperazine-1-carbonyl)-2-(p-tolyl)pyridazin-3(2H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activities
Research has explored the synthesis and antimicrobial activities of novel triazole derivatives, including compounds structurally related to 5-methoxy-6-(4-(2-methoxyphenyl)piperazine-1-carbonyl)-2-(p-tolyl)pyridazin-3(2H)-one. These studies have highlighted the potential of these compounds in generating new antimicrobial agents with significant activity against various microorganisms. Such compounds have been synthesized from various ester ethoxycarbonylhydrazones and primary amines, demonstrating good to moderate activities against test microorganisms, indicating their potential application in developing new antimicrobial therapies (Bektaş et al., 2007).
Discovery and Bioactivity in HIV Research
The discovery and synthesis of bis(heteroaryl)piperazines (BHAPs), including analogs related to the specified compound, have significantly impacted HIV-1 research. These compounds have been shown to inhibit HIV-1 reverse transcriptase effectively, leading to the development of new non-nucleoside reverse transcriptase inhibitors (NNRTIs) for clinical evaluation. Such research underscores the compound's relevance in advancing HIV therapy, highlighting the synthesis and evaluation process of these compounds for their potent antiviral activities (Romero et al., 1994).
Anticonvulsant Drug Properties
Studies on the structural and electronic properties of anticonvulsant drugs have included derivatives structurally related to 5-methoxy-6-(4-(2-methoxyphenyl)piperazine-1-carbonyl)-2-(p-tolyl)pyridazin-3(2H)-one. These studies provide insights into the crystal structures and potential anticonvulsant activities of such compounds, offering a basis for further research and development in epilepsy treatment (Georges et al., 1989).
Role in Serotonin Receptor Research
Compounds related to 5-methoxy-6-(4-(2-methoxyphenyl)piperazine-1-carbonyl)-2-(p-tolyl)pyridazin-3(2H)-one have been studied for their potential as serotonin receptor ligands. This research is critical for developing new therapeutic agents for psychiatric and neurological disorders, as these compounds exhibit high affinity for serotonin receptors, suggesting their utility in treating conditions related to serotonin dysregulation (Zhuang et al., 1998).
Antitumor Activity Exploration
Bis-indole derivatives, structurally similar to the specified compound, have shown promising antitumor activities in preliminary screenings. These compounds have undergone evaluations for their effects on various cancer cell lines, indicating their potential in cancer therapy. Such research into the antitumor activity of these compounds underscores the importance of structural and mechanistic studies in identifying new therapeutic agents for cancer treatment (Andreani et al., 2008).
Eigenschaften
IUPAC Name |
5-methoxy-6-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-2-(4-methylphenyl)pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O4/c1-17-8-10-18(11-9-17)28-22(29)16-21(32-3)23(25-28)24(30)27-14-12-26(13-15-27)19-6-4-5-7-20(19)31-2/h4-11,16H,12-15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJNIWSPISYYYAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C=C(C(=N2)C(=O)N3CCN(CC3)C4=CC=CC=C4OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-methoxy-6-(4-(2-methoxyphenyl)piperazine-1-carbonyl)-2-(p-tolyl)pyridazin-3(2H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[4-(2-Phenoxyethyl)piperazin-1-yl]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2931477.png)
![(Z)-3,4-dimethoxy-N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2931478.png)


![2-Thia-7-azaspiro[3.5]nonane 2,2-dioxide hydrochloride](/img/structure/B2931483.png)
![3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one](/img/structure/B2931485.png)


![2-(4-chlorophenoxy)-N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2931490.png)

